molecular formula C17H21NO5 B10980983 2-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid

2-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B10980983
M. Wt: 319.4 g/mol
InChI Key: NWESEKPSEOOZNV-UHFFFAOYSA-N
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Description

2-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is an organic compound with a complex structure It is characterized by the presence of an ethoxycarbonyl group attached to an aniline moiety, which is further connected to a cyclohexanecarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps. One common method includes the reaction of ethyl chloroformate with aniline to form an intermediate, which is then reacted with cyclohexanecarboxylic acid under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and stability.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-(2-ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid: This compound has a similar structure but with different substituents, leading to variations in its properties and applications.

    Cyclohexanecarboxylic acid derivatives: These compounds share the cyclohexanecarboxylic acid core but differ in their functional groups, affecting their reactivity and uses.

Uniqueness

2-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(2-ethoxycarbonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H21NO5/c1-2-23-17(22)13-9-5-6-10-14(13)18-15(19)11-7-3-4-8-12(11)16(20)21/h5-6,9-12H,2-4,7-8H2,1H3,(H,18,19)(H,20,21)

InChI Key

NWESEKPSEOOZNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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